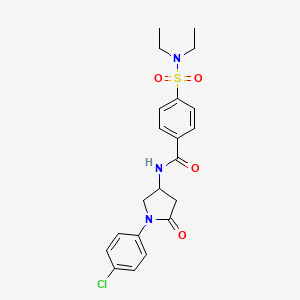
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-(N,N-diethylsulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-(N,N-diethylsulfamoyl)benzamide, also known as CP-465,022, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of drugs known as positive allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in the regulation of synaptic plasticity and cognitive function.
Mecanismo De Acción
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-(N,N-diethylsulfamoyl)benzamide acts as a positive allosteric modulator of the mGluR5 receptor, which is involved in the regulation of synaptic plasticity and cognitive function. By binding to a specific site on the receptor, N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-(N,N-diethylsulfamoyl)benzamide enhances the receptor's response to glutamate, a neurotransmitter that plays a crucial role in learning and memory.
Biochemical and Physiological Effects
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-(N,N-diethylsulfamoyl)benzamide has been shown to enhance synaptic plasticity and improve cognitive function in preclinical models of neurological and psychiatric disorders. The compound has also been shown to increase the release of dopamine, a neurotransmitter that plays a crucial role in reward and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-(N,N-diethylsulfamoyl)benzamide is its specificity for the mGluR5 receptor, which makes it a useful tool for studying the role of this receptor in neurological and psychiatric disorders. However, the compound has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-(N,N-diethylsulfamoyl)benzamide. One area of interest is the development of more potent and selective mGluR5 modulators that can be used to better understand the role of this receptor in neurological and psychiatric disorders. Another area of interest is the investigation of the compound's potential therapeutic applications in other disorders, such as depression and anxiety. Finally, further research is needed to better understand the mechanisms underlying the compound's effects on synaptic plasticity and cognitive function.
Métodos De Síntesis
The synthesis of N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-(N,N-diethylsulfamoyl)benzamide involves the condensation of 4-chlorophenylacetic acid with 3-pyrrolidinone, followed by the addition of diethylamine and chlorosulfonyl isocyanate. The resulting intermediate is then reacted with 4-aminobenzamide to yield the final product.
Aplicaciones Científicas De Investigación
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-(N,N-diethylsulfamoyl)benzamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and addiction. The compound has been shown to enhance cognitive function and improve memory in preclinical models of these disorders.
Propiedades
IUPAC Name |
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(diethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4S/c1-3-24(4-2)30(28,29)19-11-5-15(6-12-19)21(27)23-17-13-20(26)25(14-17)18-9-7-16(22)8-10-18/h5-12,17H,3-4,13-14H2,1-2H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBOOBMFHHBWEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-(N,N-diethylsulfamoyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

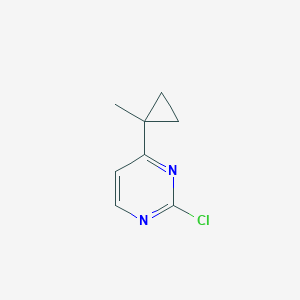
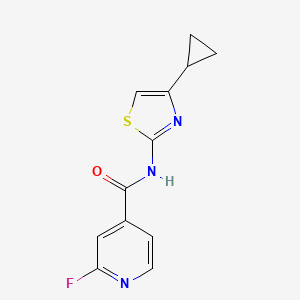


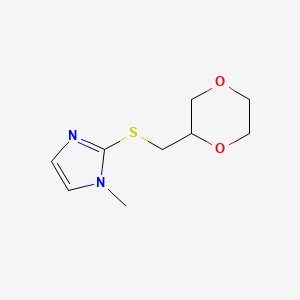
![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2396558.png)
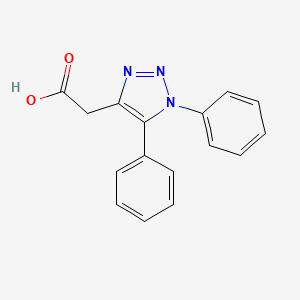
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-bromobenzenesulfonate](/img/structure/B2396561.png)
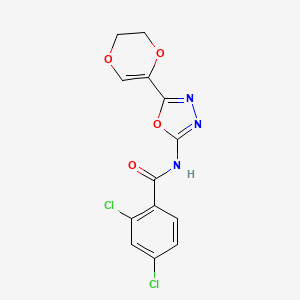

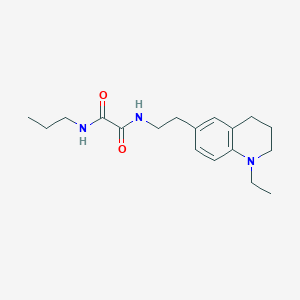

![5-chloro-2-methoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2396573.png)
